2-{[4-Imino-6,7-dimethoxy-3-(3-methoxypropyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}acetic acid
Description
Properties
IUPAC Name |
2-[4-imino-6,7-dimethoxy-3-(3-methoxypropyl)quinazolin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-22-6-4-5-19-15(17)10-7-12(23-2)13(24-3)8-11(10)18-16(19)25-9-14(20)21/h7-8,17H,4-6,9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWGAEUBMGGSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC(=O)O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[4-Imino-6,7-dimethoxy-3-(3-methoxypropyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}acetic acid (CAS No. 439096-37-4) is a compound with a complex structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound features a quinazoline moiety, which is known for various pharmacological properties, including antitumor and antimicrobial effects. This article delves into the biological activity of this compound, summarizing its synthesis, biological evaluation, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
Antitumor Activity
Research has indicated that compounds containing the quinazoline scaffold often exhibit significant antitumor activity. A study evaluated various quinazoline derivatives and found that modifications at specific positions could enhance their cytotoxic effects against cancer cell lines. While specific data on this compound is limited, its structural similarities suggest potential efficacy against tumors.
Antimicrobial Properties
Quinazoline derivatives have also been explored for their antimicrobial properties. A study highlighted that certain analogs demonstrated activity against various bacterial strains. Although direct studies on this specific compound are scarce, the presence of the sulfanyl group may enhance its interaction with bacterial enzymes or cell membranes.
The proposed mechanism of action for quinazoline-based compounds often involves inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, they may act as inhibitors of tyrosine kinases or interfere with DNA synthesis. Further research is necessary to elucidate the precise mechanisms through which this compound exerts its biological effects.
Research Findings and Case Studies
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Quinazoline Derivatives
The quinazoline scaffold is shared with compounds like 2-cyano-N-(4-sulfamoylphenyl)ethanamide derivatives (e.g., 13a–e in ). While the target compound has a sulfanyl acetic acid group, these analogs feature cyano and sulfonamide substituents. For example:
- 13a : Contains a 4-methylphenylhydrazinylidene group and a sulfamoylphenyl moiety.
- 13b : Substituted with a 4-methoxyphenylhydrazinylidene group.
Acetic Acid Derivatives
lists acetic acid derivatives with tert-butyl and hydroxyphenyl substituents, such as (2-((3,5-Di-t-butyl-4-hydroxyphenyl)thio)-1-methylpropoxy)acetic acid. These compounds lack the quinazoline core but share sulfur-linked acetic acid groups. The tert-butyl groups in enhance steric protection of the phenolic hydroxyl, whereas the target compound’s methoxypropyl chain may improve membrane permeability .
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected Compounds
Key Observations:
- The target compound’s imino group (NH) and methoxypropyl chain differentiate it from the cyano and arylhydrazine groups in .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing 2-{[4-Imino-6,7-dimethoxy-3-(3-methoxypropyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}acetic acid, and how can reaction efficiency be improved?
- Methodological Answer : Utilize a combination of computational reaction path search methods (e.g., quantum chemical calculations) and statistical experimental design (DoE) to optimize reaction conditions. For example, ICReDD’s approach integrates quantum calculations with information science to narrow down optimal parameters (e.g., solvent, temperature, catalysts) and reduce trial-and-error experimentation . Coupling this with DoE principles (e.g., factorial designs) allows systematic exploration of variables like stoichiometry and reaction time, improving yield and reproducibility .
Q. How can researchers ensure accurate structural characterization of this compound, particularly given its complex quinazolinyl-sulfanyl-acetic acid backbone?
- Methodological Answer : Employ orthogonal analytical techniques:
- NMR : Resolve methoxy and imino groups via - and -NMR, noting chemical shifts in DMSO- or CDCl. Overlapping signals (e.g., C4/C6 methoxy groups) may require 2D NMR (HSQC, HMBC) for unambiguous assignment .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Reference Standards : Cross-validate against structurally similar compounds (e.g., methoxy-substituted quinazolines) to verify functional groups .
Q. What are the primary challenges in assessing the compound’s purity, and which chromatographic methods are suitable for impurity profiling?
- Methodological Answer : Challenges include resolving co-eluting impurities (e.g., epimers or sulfanyl-acetic acid derivatives). Use reverse-phase HPLC with a Purospher® STAR column and gradient elution (water/acetonitrile with 0.1% formic acid). Adjust mobile phase pH or column temperature to separate stereoisomers, as minor chromatographic changes can resolve epimers . LC-MS/MS aids in identifying unknown impurities by correlating retention times with fragmentation patterns.
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?
- Methodological Answer : Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) of the quinazolinyl core. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or enzymes). For example, modifying the 3-methoxypropyl substituent could enhance hydrophobic interactions in enzymatic pockets. Validate predictions via synthesis and in vitro assays .
Q. What strategies mitigate batch-to-batch variability during scale-up synthesis, particularly in heterogeneous reaction systems?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR or Raman spectroscopy) to track reaction progress. Optimize mixing efficiency using computational fluid dynamics (CFD) simulations, especially for viscous or biphasic systems. For membrane-based separations (e.g., nanofiltration), select membranes with tailored pore sizes to isolate the product from byproducts .
Q. How do researchers resolve contradictions in biological activity data across studies, such as conflicting IC values in kinase inhibition assays?
- Methodological Answer : Standardize assay protocols (e.g., ATP concentration, incubation time) and validate using reference inhibitors. Conduct meta-analyses to identify confounding variables (e.g., solvent effects from DMSO). For example, discrepancies may arise from differences in protein isoforms or post-translational modifications. Use orthogonal assays (e.g., SPR for binding kinetics) to corroborate results .
Q. What advanced techniques characterize the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, oxidation with HO, photolysis) followed by LC-MS to identify degradation products. Use accelerated stability testing (40°C/75% RH) over 6–12 months to predict shelf life. Thermodynamic parameters (e.g., activation energy) derived from Arrhenius plots inform storage recommendations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
